

An In-depth Technical Guide on (R)-3-aminooxetan-2-one 4-methylbenzenesulfonate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (R)-3-aminooxetan-2-one 4-methylbenzenesulfonate

Cat. No.: B588319

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following document is a literature review and technical guide compiled from available scientific information. Specific experimental data such as precise reaction yields, complete spectroscopic characterization, and definitive biological activity for **(R)-3-aminooxetan-2-one 4-methylbenzenesulfonate** are not extensively reported in the public domain. Therefore, this guide provides a comprehensive overview based on analogous chemical principles and established synthetic methodologies for related compounds. The experimental protocols are representative examples and may require optimization for the specific synthesis of the title compound.

Introduction

(R)-3-aminooxetan-2-one, a chiral β -lactone, is a valuable building block in medicinal chemistry and organic synthesis. Its strained four-membered ring system makes it a versatile intermediate for the introduction of a β -amino acid moiety with defined stereochemistry. The 4-methylbenzenesulfonate (tosylate) salt of this compound enhances its stability and handling properties, making it a more convenient precursor for various synthetic transformations. This guide provides a detailed overview of the synthesis, properties, and potential applications of **(R)-3-aminooxetan-2-one 4-methylbenzenesulfonate**.

Synthesis of (R)-3-aminooxetan-2-one 4-methylbenzenesulfonate

The synthesis of **(R)-3-aminooxetan-2-one 4-methylbenzenesulfonate** can be envisioned as a two-step process starting from a readily available chiral precursor, N-protected L-serine. The key steps involve the formation of the β -lactone ring followed by deprotection and salt formation.

A plausible synthetic route involves:

- Protection of L-serine: The amino and carboxylic acid groups of L-serine are protected, for instance, with Boc (tert-butyloxycarbonyl) and a methyl or benzyl ester, respectively.
- Cyclization to the β -lactone: The N-protected β -hydroxy acid is cyclized to form the corresponding β -lactone. The Mitsunobu reaction is a well-established method for this transformation, proceeding with inversion of configuration at the hydroxyl-bearing carbon[1].
- Deprotection and Tosylation: The N-protecting group is removed under acidic conditions, and the resulting free amine is protonated with 4-methylbenzenesulfonic acid to yield the stable tosylate salt.

[Click to download full resolution via product page](#)

Proposed synthesis of **(R)-3-aminooxetan-2-one 4-methylbenzenesulfonate**.

Chemical and Physical Properties

Detailed experimental data for the title compound is scarce in the literature. However, based on its structure, the following properties can be anticipated. These tables are provided as a template for the characterization data that would be expected for this compound.

Table 1: Physicochemical Properties

Property	Expected Value/Type
Molecular Formula	C ₁₀ H ₁₃ NO ₅ S
Molecular Weight	259.28 g/mol
Appearance	White to off-white crystalline solid
Melting Point	Not reported
Solubility	Soluble in water, methanol, DMSO
Optical Rotation	Not reported

Table 2: Spectroscopic Data

Technique	Expected Key Features
¹ H NMR (in D ₂ O)	Aromatic protons of tosylate group (δ ~7.2-7.8 ppm), methyl protons of tosylate (δ ~2.4 ppm), protons of the oxetanone ring (δ ~4.0-5.0 ppm).
¹³ C NMR (in D ₂ O)	Carbonyl carbon of β -lactone (δ ~170 ppm), aromatic carbons of tosylate (δ ~125-145 ppm), carbons of the oxetanone ring (δ ~40-80 ppm), methyl carbon of tosylate (δ ~21 ppm).
FT-IR (KBr, cm ⁻¹)	Strong carbonyl stretch of β -lactone (~1840 cm ⁻¹), N-H stretching of ammonium salt (~3200-2800 cm ⁻¹), S=O stretching of sulfonate (~1200 and ~1040 cm ⁻¹), aromatic C-H and C=C stretching.
Mass Spectrometry	ESI-MS (+) would show a peak for the cation [C ₃ H ₅ NO ₂ + H] ⁺ at m/z = 88.04. ESI-MS (-) would show a peak for the tosylate anion [C ₇ H ₇ SO ₃] ⁻ at m/z = 171.01.

Experimental Protocols

The following are representative protocols for the synthesis of the title compound based on established methodologies for similar transformations.

Synthesis of N-Boc-(R)-3-aminooxetan-2-one from N-Boc-L-serine (Mitsunobu Reaction)

This protocol is adapted from the general procedure for Mitsunobu cyclization of β -hydroxy acids[1].

Materials:

- N-Boc-L-serine
- Triphenylphosphine (PPh_3)
- Diisopropyl azodicarboxylate (DIAD)
- Anhydrous Tetrahydrofuran (THF)
- Ethyl acetate
- Saturated aqueous sodium bicarbonate solution
- Brine
- Anhydrous sodium sulfate
- Silica gel for column chromatography

Procedure:

- Dissolve N-Boc-L-serine (1.0 eq) in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
- Add triphenylphosphine (1.5 eq) to the solution and cool the mixture to 0 °C in an ice bath.
- Slowly add diisopropyl azodicarboxylate (1.5 eq) dropwise to the stirred solution.

- Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Once the reaction is complete, concentrate the mixture under reduced pressure.
- Redissolve the residue in ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
- Purify the crude product by silica gel column chromatography to obtain N-Boc-(R)-3-aminooxetan-2-one.

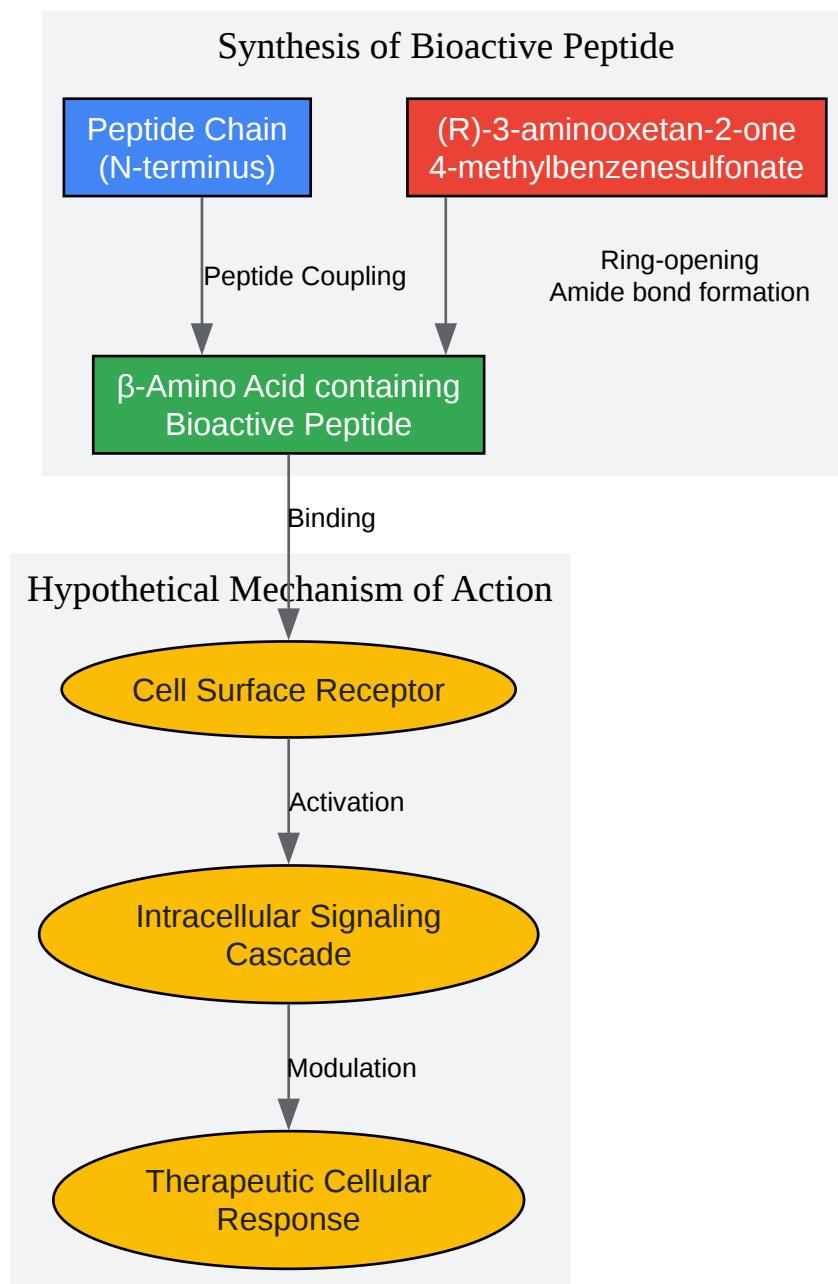
Deprotection and Tosylation to form (R)-3-aminooxetan-2-one 4-methylbenzenesulfonate

This protocol is a general procedure for Boc deprotection and salt formation.

Materials:

- N-Boc-(R)-3-aminooxetan-2-one
- p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)
- Dichloromethane (DCM)
- Diethyl ether

Procedure:


- Dissolve N-Boc-(R)-3-aminooxetan-2-one (1.0 eq) in a minimal amount of dichloromethane.
- Add a solution of p-toluenesulfonic acid monohydrate (1.1 eq) in dichloromethane to the stirred solution at room temperature.
- Stir the mixture for 2-4 hours. The progress of the deprotection can be monitored by TLC.
- Upon completion, add diethyl ether to the reaction mixture to precipitate the product.

- Collect the precipitate by filtration, wash with diethyl ether, and dry under vacuum to yield **(R)-3-aminooxetan-2-one 4-methylbenzenesulfonate** as a solid.

Applications in Drug Development

Chiral β -amino acids are key components of numerous biologically active molecules, including antibiotics, enzyme inhibitors, and peptidomimetics. **(R)-3-aminooxetan-2-one 4-methylbenzenesulfonate** serves as a valuable precursor to these structures. The strained β -lactone ring is susceptible to nucleophilic ring-opening, providing a straightforward method to introduce the (R)-3-amino- β -hydroxypropanoic acid moiety.

One potential application is in the synthesis of peptide-based drugs where the β -amino acid can be incorporated to enhance metabolic stability or to induce specific secondary structures. The tosylate salt form ensures good solubility in polar solvents, which can be advantageous in aqueous reaction conditions or for purification.

[Click to download full resolution via product page](#)

Conceptual workflow for the use of the title compound in drug discovery.

Conclusion

(R)-3-aminoxetan-2-one 4-methylbenzenesulfonate is a synthetically valuable chiral building block. While detailed literature on this specific compound is limited, its synthesis can be reliably approached through established methods such as the Mitsunobu reaction for β -

lactone formation from N-protected L-serine, followed by deprotection and salt formation. The resulting tosylate salt offers advantages in terms of stability and handling. Its utility in the synthesis of modified peptides and other bioactive molecules makes it a compound of interest for researchers in drug discovery and medicinal chemistry. Further research is warranted to fully characterize this compound and explore its applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. cdnsciencepub.com [cdnsciencepub.com]
- To cite this document: BenchChem. [An In-depth Technical Guide on (R)-3-aminooxetan-2-one 4-methylbenzenesulfonate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b588319#r-3-aminooxetan-2-one-4-methylbenzenesulfonate-literature-review]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com